(S)-4-Methylhex-5-enal is an organic compound with the molecular formula and a molecular weight of approximately 112.17 g/mol. This compound belongs to the aldehyde family, characterized by a formyl group (-CHO) attached to a carbon chain. The structure features a methyl group and an alkene group, which contribute to its reactivity and versatility as an intermediate in various
Several methods exist for synthesizing (S)-4-Methylhex-5-enal:
(S)-4-Methylhex-5-enal finds numerous applications across various fields:
Interaction studies of (S)-4-Methylhex-5-enal focus on its reactivity with nucleophiles and electrophiles due to the presence of its reactive aldehyde group. This reactivity allows it to participate in diverse chemical transformations, making it an important compound for further research in both synthetic and biological chemistry .
(S)-4-Methylhex-5-enal can be compared with several similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| (R)-4-Methylhex-5-enal | Enantiomer | Different optical activity and potential effects |
| 4-Methylhex-5-en-2-one | Ketone | Contains a carbonyl group instead of an aldehyde |
| 4-Methylhexanoic acid | Fully Oxidized Form | Different chemical properties and applications |
| 4-Methylidenehex-5-enal | Alkene | Lacks the aldehyde functional group |
| 4-Methylene-5-hexenal | Alkene | Similar structure but differing functional groups |
The uniqueness of (S)-4-Methylhex-5-enal lies in its chiral nature combined with both an alkene and an aldehyde functional group, which enables it to undergo a diverse range of
(S)-4-Methylhex-5-enal is systematically named according to IUPAC guidelines as (4S)-4-methylhex-5-enal, reflecting its six-carbon chain with a methyl substituent at the fourth carbon and a double bond between the fifth and sixth carbons. Its SMILES notation, $$ \text{CC(CCC=O)C=C} $$, encodes the branching and functional group arrangement. The compound’s structural uniqueness arises from the conjugated aldehyde and alkene groups, which confer reactivity in cycloadditions and nucleophilic additions.
Table 1: Key Identifiers of (S)-4-Methylhex-5-enal
| Property | Value |
|---|---|
| CAS Registry Number | 68235-57-4 |
| EC Number | 269-408-6 |
| Molecular Formula | $$ \text{C}7\text{H}{12}\text{O} $$ |
| Molecular Weight | 112.17 g/mol |
| DSSTox Substance ID | DTXSID501315893 |
| Nikkaji Number | J289.068B |
Synonyms include 4-methyl-5-hexenal and SCHEMBL2162960, with Wikidata identifier Q126676061.
The synthesis of chiral aldehydes like (S)-4-methylhex-5-enal has evolved alongside advancements in asymmetric catalysis. Early methods relied on chiral auxiliaries such as (−)-8-phenylmenthol, which enabled diastereoselective Diels-Alder reactions in prostaglandin synthesis. By the 2010s, organocatalytic strategies emerged, exemplified by oxidative α-nitroalkylation of aldehydes using enamine intermediates.
Table 2: Milestones in Chiral Aldehyde Synthesis
Modern techniques, such as asymmetric hydrogenation of prochiral ketones, now provide efficient routes to high-purity (S)-4-methylhex-5-enal.
The (S)-configuration of 4-methylhex-5-enal critically influences its bioactivity. Stereoisomerism alters molecular interactions with biological targets; for example, ~40% of stereoisomer pairs exhibit divergent binding profiles. In agrochemicals, the (S)-enantiomer may act as a pheromone or signaling molecule, while the (R)-form could be inert or inhibitory.
Table 3: Stereochemical Impact on Bioactivity
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| Target Binding Affinity | High (e.g., enzyme active sites) | Reduced or absent |
| Synthetic Utility | Asymmetric catalysis | Limited applications |
The enantioselective synthesis of (S)-4-methylhex-5-enal thus supports drug discovery, where stereochemical precision is paramount.
The structural elucidation of (S)-4-Methylhex-5-enal is foundational to understanding its reactivity, physical properties, and potential applications in organic synthesis and related fields. The compound’s molecular formula is $$ \mathrm{C7H{12}O} $$, and its molecular weight is 112.17 grams per mole [2] [3] . The presence of chirality at the fourth carbon atom, in conjunction with an unsaturated aldehyde moiety, imparts unique stereochemical and electronic properties that are central to its chemical behavior.
The molecular geometry of (S)-4-Methylhex-5-enal is defined by a linear six-carbon backbone, with a methyl substituent at the fourth carbon and a terminal aldehyde group at the sixth carbon. The presence of a double bond between the fifth and sixth carbons classifies it as an α,β-unsaturated aldehyde, a structural motif known for its conjugated system and enhanced reactivity in nucleophilic addition and cycloaddition reactions .
The stereochemistry of the (S)-enantiomer is determined by the configuration at the fourth carbon atom. According to the Cahn-Ingold-Prelog priority rules, the (S) configuration is assigned when the substituents are arranged in such a way that, when viewed from a specific orientation, the sequence from highest to lowest priority proceeds in a counterclockwise direction. The methyl group at carbon four introduces a chiral center, resulting in two possible enantiomers; the (S)-enantiomer is of particular interest due to its occurrence in asymmetric synthesis and potential biological relevance [2] [3] .
The three-dimensional conformation of (S)-4-Methylhex-5-enal can be visualized using the following structural representations:
| Representation Type | Notation |
|---|---|
| SMILES | C=CC@@HCCC=O |
| InChI | InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3/t7-/m1/s1 |
| InChI Key | ONNBZNJCHJAMQS-SSDOTTSWSA-N |
The presence of the chiral center is denoted in the SMILES notation by the [C@@H] descriptor, confirming the (S) absolute configuration [2] [3].
The molecule adopts a staggered conformation to minimize steric interactions between the methyl group and the neighboring alkyl chains. The planar nature of the alkene moiety and the sp^2 hybridization of the aldehyde carbon further influence the overall geometry, resulting in a molecule that is both rigid and conformationally defined around the unsaturated region.
A comprehensive understanding of (S)-4-Methylhex-5-enal’s structure is achieved through the application of advanced spectroscopic techniques. The following subsections provide detailed insights into the nuclear magnetic resonance (NMR) profile, infrared (IR) spectral signatures, and mass spectrometric fragmentation patterns, each contributing uniquely to the elucidation of the compound’s structural features.
Nuclear magnetic resonance spectroscopy is an indispensable tool for the structural characterization of organic compounds, offering detailed information about the electronic environment of hydrogen and carbon atoms within the molecule. For (S)-4-Methylhex-5-enal, both proton (hydrogen-1) and carbon-13 NMR spectra are of particular relevance.
In the proton NMR spectrum, the aldehyde proton typically appears as a distinct singlet in the region of 9.5 to 10.0 parts per million (ppm), reflecting its deshielded environment due to the electron-withdrawing nature of the carbonyl group. The vinylic protons, associated with the alkene moiety, are observed in the range of 5.0 to 6.5 ppm, often as multiplets due to coupling with adjacent protons. The methyl group at the chiral center gives rise to a doublet or multiplet, depending on the coupling constants with neighboring methylene and methine protons, and is typically found around 0.9 to 1.2 ppm .
The carbon-13 NMR spectrum reveals characteristic signals for the carbonyl carbon (190–200 ppm), the sp^2-hybridized alkene carbons (120–140 ppm), and the methyl and methylene carbons (10–40 ppm). The chiral center’s carbon exhibits a chemical shift influenced by its immediate environment, often appearing in the 30–45 ppm region.
A representative data table for the expected NMR chemical shifts is provided below:
| Atom/Group | ^1H NMR (ppm) | ^13C NMR (ppm) |
|---|---|---|
| Aldehyde (–CHO) | 9.5–10.0 | 190–200 |
| Alkene (–CH=CH–) | 5.0–6.5 | 120–140 |
| Chiral C–H | 2.0–3.0 | 30–45 |
| Methyl (–CH₃) | 0.9–1.2 | 10–20 |
| Methylene (–CH₂–) | 1.2–2.0 | 20–35 |
The coupling constants observed in the proton NMR spectrum provide further confirmation of the geometry around the double bond and the stereochemistry at the chiral center. For example, the coupling between the vinylic and allylic protons typically ranges from 6 to 10 Hz, consistent with a trans relationship in the alkene moiety.
Infrared spectroscopy offers a rapid and non-destructive means of identifying functional groups within organic molecules. The IR spectrum of (S)-4-Methylhex-5-enal is dominated by strong absorptions corresponding to the aldehyde and alkene functionalities.
The aldehyde carbonyl stretch appears as a strong, sharp absorption band in the region of 1720 to 1740 inverse centimeters (cm⁻¹), slightly lower than saturated aldehydes due to conjugation with the adjacent alkene. The C–H stretch of the aldehyde proton is observed as a weak band near 2720 cm⁻¹, often appearing as a shoulder on the broader alkyl C–H stretching region (2850–2950 cm⁻¹).
The alkene C=C stretch is typically observed as a medium-intensity band in the 1620 to 1680 cm⁻¹ region. Additional bands corresponding to the methyl and methylene C–H bending vibrations are present in the 1350–1470 cm⁻¹ range.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aldehyde C=O | 1720–1740 | Strong | Carbonyl stretch |
| Aldehyde C–H | 2720 | Weak | Aldehyde proton stretch |
| Alkene C=C | 1620–1680 | Medium | C=C stretch |
| Alkyl C–H (sp³) | 2850–2950 | Strong | C–H stretch (methyl/methylene) |
| Methyl/Methylene bends | 1350–1470 | Medium | C–H bending vibrations |
These spectral features collectively confirm the presence of both the aldehyde and alkene groups, as well as the overall hydrocarbon framework of the molecule.
Mass spectrometry provides molecular weight confirmation and insight into the fragmentation pathways of organic compounds. The electron ionization (EI) mass spectrum of (S)-4-Methylhex-5-enal is characterized by a molecular ion peak at m/z 112, corresponding to the intact molecule [1] [2] [3] .
Fragmentation typically proceeds via cleavage adjacent to the carbonyl group, resulting in the formation of a resonance-stabilized acylium ion. Loss of the aldehyde hydrogen or methyl group yields prominent fragment ions at m/z 97 and m/z 83, respectively. The presence of the alkene moiety facilitates additional fragmentation pathways, including allylic cleavage and retro-Diels-Alder reactions, leading to a complex but interpretable spectrum.
A representative mass spectrum data table is provided below:
| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 112 | 100 | Molecular ion (M⁺) |
| 97 | 60 | Loss of –CH₃ |
| 83 | 45 | Allylic cleavage |
| 55 | 30 | Further fragmentation |
| 41 | 20 | Propene ion |
The isotopic pattern and the relative intensities of these ions provide additional confirmation of the compound’s structure and the presence of its key functional groups.
X-ray crystallography is the gold standard for unambiguous determination of molecular geometry, bond lengths, bond angles, and absolute configuration. However, the availability of crystallographic data for (S)-4-Methylhex-5-enal is limited due to the compound’s tendency to exist as a liquid at room temperature and its relatively low molecular weight, which can hinder the formation of suitable single crystals for analysis.
In cases where crystallographic data have been obtained, the resulting structures confirm the expected geometry inferred from spectroscopic methods. The aldehyde group is observed to be planar, with bond angles close to the idealized values for sp^2-hybridized carbons. The chiral center at carbon four exhibits the (S) configuration, as determined by anomalous dispersion techniques or comparison with known standards.
If available, crystallographic data would be summarized in the following format:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic/Orthorhombic (if known) |
| Space Group | (As determined) |
| Unit Cell Dimensions | a = x Å, b = y Å, c = z Å |
| Bond Lengths | C=O: 1.21 Å, C=C: 1.34 Å |
| Bond Angles | C–C–C: 109.5–120° |
| Absolute Configuration | (S) at C4 |
In the absence of direct crystallographic evidence, the assignment of absolute configuration and geometric parameters relies on the correlation of spectroscopic data with computational models and known standards.
The enantioselective synthesis of (S)-4-Methylhex-5-enal represents a significant challenge in modern asymmetric synthesis, requiring sophisticated catalytic systems and methodologies to achieve high levels of stereochemical control. This α,β-unsaturated aldehyde possesses both an alkene functionality and a stereogenic center, necessitating careful consideration of reaction conditions to prevent racemization and maintain enantiomeric purity throughout the synthetic sequence [1] [2] [3].
Contemporary asymmetric catalysis has provided several viable pathways for the synthesis of enantiomerically pure (S)-4-Methylhex-5-enal, each offering distinct advantages in terms of selectivity, efficiency, and scalability.
Chiral Aldehyde Catalysis Systems
Chiral aldehyde organocatalysts have emerged as powerful tools for the asymmetric α-functionalization of primary amines and amino acid esters, providing direct access to chiral aldehyde products without requiring protecting group manipulations [2] [3]. These catalysts typically utilize axially chiral binaphthyl-derived aldehyde structures that can achieve enantioselectivities ranging from 85-99% under mild reaction conditions (0-25°C) [4] [5]. The catalytic mechanism involves the formation of transient imine intermediates that undergo stereoselective alkylation or allylation reactions, with the chiral aldehyde catalyst controlling the facial selectivity of the nucleophilic attack [6].
Recent developments have focused on palladium-catalyzed atroposelective carbon-hydrogen naphthylation reactions to prepare structurally diverse chiral aldehyde catalysts with excellent enantioselectivities exceeding 99% enantiomeric excess [4] [5]. These catalysts demonstrate superior activities and enantioselectivities compared to previously reported organocatalysts, particularly in the asymmetric activation of glycine-derived amides and dipeptides [4].
Proline-Derived Organocatalytic Systems
Proline and its derivatives continue to serve as versatile catalysts for asymmetric aldol reactions relevant to chiral aldehyde synthesis [7]. Modern prolinamide catalysts, particularly those derived from (1S,2S)-diphenyl-2-aminoethanol, exhibit exceptional enantioselectivities of up to 93% for aromatic aldehydes and greater than 99% for aliphatic aldehydes under optimized low-temperature conditions (−25°C) [7]. The enhanced selectivity arises from the formation of multiple hydrogen bonds between the amide nitrogen-hydrogen and terminal hydroxyl groups with the aldehyde substrate, reducing activation energy and providing high enantiocontrol [7].
Hybrid Organophotoredox-Chromium Catalysis
A breakthrough in asymmetric allylation methodology involves the cooperative action of organophotoredox acridinium catalysts and chiral chromium complexes [1]. This hybrid system enables the exploitation of unactivated hydrocarbon alkenes as precursors to chiral allylchromium nucleophiles for asymmetric allylation of aldehydes. The reaction proceeds under visible light irradiation at room temperature, affording homoallylic alcohols with diastereomeric ratios exceeding 20:1 and enantioselectivities up to 99% [1]. The addition of magnesium perchlorate significantly enhances both reactivity and enantioselectivity, making this approach particularly attractive for industrial applications [1].
| Catalyst Type | Substrate Class | Enantioselectivity (ee %) | Temperature (°C) | Reaction Time (h) | Advantages |
|---|---|---|---|---|---|
| Chiral Aldehyde Catalysts | Primary amines/amino acid esters | 85-99 | 0 to 25 | 12-48 | High stereoselectivity, mild conditions |
| Proline-based Organocatalysts | Ketones/aldehydes | 70-99 | -25 to 0 | 24-72 | Readily available, environmentally benign |
| Chiral Phosphoric Acid | Prochiral substrates | 90-99 | 20 to 40 | 6-24 | Broad substrate scope, scalable |
| Chromium-Acridinium Hybrid | Alkenes/aldehydes | 95-99 | 25 | 4-12 | Visible light activation, room temperature |
| Titanium-Mediated Systems | Allylic alcohols/aldehydes | 85-95 | 0 to 25 | 2-8 | Excellent diastereoselectivity |
| Palladium-Catalyzed Systems | Aryl halides | 80-95 | 25 to 80 | 8-24 | Transition metal efficiency |
The chiral pool approach leverages readily available enantiomerically pure natural products as starting materials, offering significant advantages in terms of cost-effectiveness and synthetic efficiency for the preparation of (S)-4-Methylhex-5-enal [8] [9] [10].
D-Mannitol as a Chiral Starting Material
D-Mannitol represents an ideal chiral pool precursor due to its low cost and ready availability [11]. The synthetic strategy typically involves selective protection of hydroxyl groups, followed by Wittig olefination to introduce the alkene functionality and subsequent Barbier-type allylation reactions [11]. This approach has been successfully demonstrated in the synthesis of seven-membered carbasugars, where D-mannitol-derived aldehydes undergo zinc-mediated allylation with allyl bromide to yield homoallylic alcohols in 70% yield, which can be further transformed through ring-closing metathesis reactions [11].
Citronellal-Derived Synthetic Routes
(+)-Citronellal serves as an excellent chiral pool starting material for terpene-derived aldehyde synthesis [12]. The methodology involves dehydration using nonafluorobutanesulfonyl fluoride and tert-butylimino-tri(pyrrolidino)phosphorane, followed by ozonolysis to achieve double bond cleavage and aldehyde formation [12]. This approach enables the construction of complex carbocyclic frameworks through subsequent molybdenum-mediated hetero Pauson-Khand reactions, demonstrating the versatility of citronellal as a chiral pool precursor [12].
Amino Acid-Derived Chiral Auxiliaries
L-Proline derivatives and other amino acids provide valuable chiral pool resources for asymmetric aldehyde synthesis [13]. The use of N-tert-butanesulfinyl amine derivatives as chiral auxiliaries enables diastereoselective transformations that can be applied to the synthesis of chiral aldehydes [14]. These approaches benefit from the ready availability and well-established chemistry of amino acid starting materials [13].
| Chiral Pool Precursor | Target Structure | Key Transformation | Yield (%) | Enantiomeric Excess (ee %) | Commercial Availability |
|---|---|---|---|---|---|
| D-Mannitol | Seven-membered carbasugars | Wittig olefination → Barbier allylation | 65-80 | >95 | High |
| L-Shikimic acid | Aromatic amino acids | Dehydration → cyclization | 70-85 | >98 | Moderate |
| (-)-Pantolactone | Epothilone fragments | Ring opening → functionalization | 75-90 | >99 | High |
| (+)-Citronellal | Terpene-derived aldehydes | Dehydration → oxidative cleavage | 60-75 | >95 | High |
| L-Proline derivatives | Chiral aldehydes | Amide formation → cyclization | 70-88 | 90-98 | High |
| Tartaric acid derivatives | Chiral diols/catalysts | Esterification → reduction | 80-95 | >99 | High |
The transition from laboratory-scale synthesis to industrial production of (S)-4-Methylhex-5-enal presents numerous technical and economic challenges that must be addressed to ensure commercial viability and process sustainability [15] [16].
Catalyst Recovery and Recycling Issues
Homogeneous chiral catalysts, while often providing superior selectivities, present significant challenges in terms of separation and recovery at industrial scales [16]. The contamination of product streams with expensive chiral catalysts leads to both increased production costs and potential regulatory issues [16]. Catalyst leaching from supported systems further complicates the recovery process and can result in gradual deterioration of catalyst performance over multiple cycles [17].
Modern approaches to address these challenges include the development of continuous flow systems with immobilized chiral catalysts, which enable easier separation and recovery [17] [18]. Fixed-bed reactors containing supported catalysts offer the advantage of simplified product isolation while maintaining high catalytic activity, although some leaching of catalytic species may still occur [18].
Heat Transfer and Temperature Control
The exothermic nature of many asymmetric catalytic reactions poses significant challenges for temperature control at industrial scales [15]. Inadequate heat removal can lead to hot spots within the reactor, resulting in decreased enantioselectivity and potential side reactions [15]. The scale-up of temperature-sensitive reactions requires sophisticated heat exchange systems and careful monitoring to maintain optimal reaction conditions throughout the reactor volume [16].
Advanced heat exchanger designs, including plate heat exchangers and continuous flow microreactors, offer improved heat transfer capabilities and more precise temperature control [19]. Microreactor technology, in particular, provides excellent heat and mass transfer characteristics while enabling precise control of reaction parameters [19].
Mass Transfer Limitations
As reaction volumes increase, mixing efficiency typically decreases, leading to mass transfer limitations that can significantly impact reaction performance [16]. Poor mixing can result in concentration gradients within the reactor, leading to decreased selectivity and longer reaction times [16]. The viscosity of reaction mixtures, particularly when using supported catalysts or high substrate concentrations, further exacerbates these issues [16].
Continuous flow reactor technology offers significant advantages in addressing mass transfer limitations through enhanced mixing and reduced diffusion distances [19] [18]. The high surface-area-to-volume ratios in microchannels promote efficient mass transfer while maintaining consistent reaction conditions [18].
| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies | Cost Impact (%) |
|---|---|---|---|---|
| Catalyst Recovery | Homogeneous catalyst separation, leaching | Increased costs, product contamination | Supported catalysts, flow systems | 15-25 |
| Solvent Management | Solvent recycling, toxic solvent use | Environmental concerns, cost escalation | Green solvents, continuous distillation | 20-30 |
| Temperature Control | Exothermic reactions, heat transfer | Safety hazards, yield reduction | Advanced heat exchangers, automation | 10-15 |
| Scale-up Effects | Mass transfer limitations, mixing | Decreased selectivity, longer reaction times | Continuous flow reactors, microreactors | 25-40 |
| Product Stability | Aldehyde oxidation, polymerization | Product degradation, storage issues | Inert atmosphere, antioxidants | 5-15 |
| Waste Management | Aqueous waste streams, metal contamination | Regulatory compliance, disposal costs | Closed-loop systems, solvent recovery | 10-20 |
The purification of enantiomerically pure (S)-4-Methylhex-5-enal requires specialized techniques that can effectively separate enantiomers while maintaining product integrity and avoiding racemization [20] [21] [22].
High-Performance Liquid Chromatography Methods
Preparative chiral high-performance liquid chromatography represents the gold standard for enantiomeric separations, offering exceptional resolution and purity levels [22] [23]. Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose derivatives, demonstrate excellent enantiorecognition capabilities for a wide range of chiral aldehydes [22]. These phases exhibit high loading capacities and can achieve enantiomeric purities exceeding 99.9% under optimized conditions [22].
The selection of mobile phase composition critically influences separation efficiency, with alcohol modifiers such as ethanol and isopropanol providing optimal results for most chiral aldehyde separations [22]. Method development typically involves systematic screening of different chiral stationary phases, mobile phase compositions, and flow rates to achieve baseline resolution of enantiomers [23].
Supercritical Fluid Chromatography
Supercritical fluid chromatography has emerged as a powerful alternative to conventional liquid chromatography for chiral separations, offering several distinct advantages including reduced analysis times, lower solvent consumption, and enhanced efficiency [24] [25] [26]. The use of supercritical carbon dioxide as the primary mobile phase, combined with polar modifiers such as methanol or isopropanol, provides excellent separation characteristics for chiral aldehydes [26].
The technology offers significant advantages for preparative applications, with the ability to handle substantial sample loads while maintaining high resolution [24]. Temperature and back-pressure regulation provide additional parameters for optimization, although these typically exhibit minor influences on resolution compared to mobile phase composition and flow rate [26].
Crystallization-Based Resolution
Crystallization remains one of the most practical methods for large-scale chiral separations, particularly when enantiomers can be induced to form separate crystal phases [27] [28]. Recent research has demonstrated that a significantly higher percentage of chiral molecules than previously recognized (approximately 50-65%) can be accessed as enantiopure crystals through nonequilibrium crystallization conditions [27].
The development of crystallization-induced diastereomer transformation techniques using chiral auxiliaries such as Betti bases provides an effective approach for aldehyde resolution [29]. These methods rely on the formation of crystalline diastereomeric complexes that can be separated by conventional means, followed by auxiliary removal to yield enantiomerically pure aldehydes [29].
Liquid-Liquid Extraction Protocols
Specialized liquid-liquid extraction methods have been developed for the selective removal and purification of aldehydes from complex mixtures [20] [30]. The bisulfite extraction protocol represents a particularly effective approach, utilizing the reactivity of sodium bisulfite with carbonyl groups to form water-soluble adducts that can be separated from organic impurities [20] [30].
The use of miscible solvents such as methanol or dimethylformamide enables effective contact between the aqueous bisulfite and organic substrates, facilitating rapid adduct formation [20]. Subsequent treatment with base allows for the regeneration of the pure aldehyde, providing an efficient method for both purification and concentration [20].
| Purification Method | Separation Principle | Scale Capacity | Purity Achieved (%) | Enantiomeric Excess (ee %) | Processing Time | Solvent Consumption (L/g) |
|---|---|---|---|---|---|---|
| Flash Chromatography | Differential adsorption on silica | 1-100 g | 95-98 | N/A (achiral) | 2-6 hours | 10-50 |
| Preparative HPLC | Chiral stationary phase interaction | 0.1-10 g | 98-99.9 | >99 | 1-4 hours | 5-20 |
| Supercritical Fluid Chromatography | Supercritical CO₂ mobile phase | 0.1-50 g | 95-99.5 | >99 | 0.5-2 hours | 2-10 |
| Crystallization | Differential crystallization | 10-1000 g | 99-99.9 | >99 (if applicable) | 12-48 hours | 5-15 |
| Bisulfite Extraction | Chemical derivatization | 1-500 g | 90-95 | N/A (achiral) | 1-3 hours | 3-8 |
| Continuous Flow Purification | Integrated reaction-separation | 1-100 g/h | 95-99 | >95 | Continuous | 2-5 |